N-[(adamantan-1-yl)methyl]benzamide
Description
Historical Trajectory of Adamantane-Based Scaffolds in Molecular Design
First isolated from petroleum in 1933, adamantane (B196018) and its derivatives have become a cornerstone in medicinal chemistry. wikipedia.orgresearchgate.net The initial breakthrough came in 1963 with the discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane hydrochloride), marking the beginning of adamantane's journey in drug development. nih.gov The unique, cage-like structure of adamantane provides a stable and highly lipophilic core, a desirable feature for enhancing the pharmacological activity of various compounds. nih.govmdpi.com
The success of amantadine spurred further research, leading to the development of a range of adamantane-containing drugs with diverse applications. nih.gov These include antivirals like rimantadine, the Alzheimer's disease treatment memantine (B1676192), and drugs for type 2 diabetes such as saxagliptin (B632) and vildagliptin. wikipedia.orgnih.gov The incorporation of the adamantane scaffold is often a strategic move to improve a drug's metabolic stability and ability to cross biological membranes. nih.gov
The Significance of the Benzamide (B126) Moiety in Contemporary Chemical Research
The benzamide moiety is a prevalent structural feature in a multitude of biologically active compounds. researchgate.netwalshmedicalmedia.com Its presence is associated with a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neurological activities. researchgate.netontosight.ai The versatility of the benzamide group stems from its ability to participate in hydrogen bonding and other non-covalent interactions with biological targets. ontosight.ai
Recent research has highlighted the importance of benzamide derivatives in the development of new therapeutic agents. For instance, they have been investigated as glucokinase activators for the treatment of diabetes and as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase, which are implicated in various diseases. nih.govnih.gov The structural simplicity of the benzamide core allows for straightforward chemical modification, enabling the synthesis of large libraries of compounds for screening and optimization. walshmedicalmedia.com
Rationale for the Academic Investigation of N-[(adamantan-1-yl)methyl]benzamide
Research into this compound and its analogs aims to explore these potential synergistic effects. Studies have shown that adamantane derivatives can possess antiviral, antibacterial, and antifungal properties. ontosight.ai Similarly, benzamide derivatives are known to have a broad spectrum of biological activities. researchgate.net Therefore, the investigation of this compound is a logical step in the quest for new and effective therapeutic agents.
Current Research Landscape and Unexplored Paradigms for this compound and its Analogs
The current research on this compound is still in its early stages, with a focus on synthesis and initial biological screening. ontosight.ai However, the broader field of adamantane and benzamide chemistry provides a roadmap for future investigations. For example, the synthesis of various analogs by modifying the substituents on the benzamide ring or the adamantane cage could lead to compounds with improved potency and selectivity. nih.govresearchgate.net
One area of particular interest is the potential for these compounds to act as P2X₇ receptor antagonists, which have shown promise in preclinical models of pain and inflammation. researchgate.net A related compound, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, has been characterized as a potent P2X₇ antagonist. researchgate.net This suggests that the this compound scaffold could be a valuable starting point for the development of new pain and anti-inflammatory drugs.
Further research is needed to fully understand the structure-activity relationships of this class of compounds and to explore their potential applications in various disease areas. The development of more efficient synthetic routes and the use of computational modeling could accelerate the discovery of new and potent analogs. nih.govgoogle.com
Structure
3D Structure
Properties
Molecular Formula |
C18H23NO |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)benzamide |
InChI |
InChI=1S/C18H23NO/c20-17(16-4-2-1-3-5-16)19-12-18-9-13-6-14(10-18)8-15(7-13)11-18/h1-5,13-15H,6-12H2,(H,19,20) |
InChI Key |
XTUIDRJNCMLRAD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N Adamantan 1 Yl Methyl Benzamide and Its Derivatives
Established Synthetic Pathways for the Core N-[(adamantan-1-yl)methyl]benzamide Scaffold
The construction of the this compound core relies on several established synthetic strategies. These methods primarily involve the formation of the crucial amide bond between an adamantane-containing amine and a benzoic acid derivative.
Amidation Reactions and Coupling Strategies
A primary and straightforward method for synthesizing this compound is through the acylation of adamantane-1-methylamine with benzoyl chloride. brainly.compearson.comtardigrade.in This nucleophilic acyl substitution reaction typically proceeds by attacking the carbonyl carbon of benzoyl chloride with the amine. brainly.compearson.com The reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct. brainly.comchemspider.com
Another approach involves the direct coupling of a carboxylic acid and an amine. While this is a more atom-economical method, it often requires coupling agents to activate the carboxylic acid.
Ritter Reaction and Variants for Adamantyl Cation Generation
The Ritter reaction provides a powerful alternative for the synthesis of N-adamantyl amides. wikipedia.org This reaction involves the generation of a stable adamantyl cation from a suitable precursor, such as an alcohol or halide, in the presence of a strong acid. wikipedia.orgacs.org The cation is then trapped by a nitrile, which, after hydrolysis, yields the corresponding N-adamantyl amide. wikipedia.org
For instance, N-(adamantan-1-yl)amides can be synthesized from adamantane (B196018) itself or from adamantanol-1 reacting with nitriles like benzonitrile. acs.orgresearchgate.netgoogle.com The reaction conditions, including the choice of acid and solvent, can significantly influence the reaction's outcome and yield. For example, the use of fuming nitric acid or catalyst systems like manganese compounds has been explored. researchgate.net Studies have shown that the reaction of 1-hydroxymethyladamantane with acetonitrile (B52724) in concentrated sulfuric acid can lead to the formation of N-1-adamantylmethyl acetamide. oup.comoup.com
Multistep Synthetic Routes and Yield Optimization Techniques
In some cases, multistep synthetic sequences are necessary to achieve the desired adamantyl-containing amide. These routes may involve the initial synthesis of a functionalized adamantane precursor followed by amidation.
To enhance the efficiency of these syntheses, various yield optimization techniques have been employed. Microwave-assisted organic synthesis has emerged as a valuable tool, often leading to shorter reaction times, cleaner reactions, and improved yields for the synthesis of amides and other adamantane derivatives. nih.govresearchgate.netrsc.org The use of specific catalysts, such as ceric ammonium (B1175870) nitrate (B79036) or copper bromide, can also significantly improve the yield and selectivity of the amidation reaction. google.comnih.gov For instance, N-(adamantan-1-yl)benzamide has been synthesized with a 96% yield using an indium triflate catalyst in liquid sulfur dioxide and a 74% yield in the presence of an ionic liquid. google.com
| Method | Adamantane Source | Benzoyl Source | Key Reagents/Conditions | Yield | Reference |
| Amidation | Adamantane-1-methylamine | Benzoyl chloride | Base | - | brainly.compearson.comtardigrade.in |
| Ritter Reaction | Adamantane | Benzonitrile | Strong acid | 85% | researchgate.net |
| Ritter Reaction | Adamantanol-1 | Benzonitrile | Indium triflate, liquid SO2 | 96% | google.com |
| Ritter Reaction | Adamantanol-1 | Benzonitrile | Ionic liquid | 74% | google.com |
| Microwave-assisted | Carboxylic acids | Amines | Ceric ammonium nitrate | High | nih.govresearchgate.net |
Targeted Functionalization and Derivatization Strategies for this compound Analogs
The synthesis of analogs of this compound allows for the fine-tuning of its properties for specific applications. This is achieved by introducing substituents on the benzamide (B126) aromatic ring or by modifying the adamantane cage itself.
Substituent Introduction on the Benzamide Aromatic Ring
Introducing various functional groups onto the benzamide aromatic ring can significantly alter the electronic and steric properties of the molecule. This is typically achieved by using substituted benzoyl chlorides or benzoic acids in the amidation step. A wide range of substituted benzamides have been synthesized for various purposes, including for their potential as antitumor agents. researchgate.netnih.gov The nature and position of the substituent can have a profound impact on the biological activity of the resulting compound. nih.gov For example, the presence of a chlorine atom or a nitro group on the benzene (B151609) ring has been shown to decrease the anti-proliferative activity of certain N-substituted benzamide derivatives. nih.gov
Modifications of the Adamantane Cage
While the adamantane cage is generally robust, it is possible to introduce functional groups at its bridgehead positions. This can be achieved through various C-H functionalization strategies, which have become a significant area of research. uni-giessen.deacs.org These methods allow for the direct introduction of functionalities onto the adamantane scaffold, providing access to a wider range of derivatives.
Linker Chemistry and Scaffold Hybridization for Novel Derivatives
The molecular architecture of this compound—comprising an adamantane group, a benzamide pharmacophore, and a methylene (B1212753) linker—lends itself to extensive modification through linker chemistry and scaffold hybridization. ontosight.ai The adamantane moiety is a recognized pharmacophore that can enhance the lipophilicity and bioavailability of bioactive molecules. nih.gov By strategically altering the linker and hybridizing the core scaffold with other chemical entities, novel derivatives with tailored properties can be designed.
Linker modification involves altering the length, rigidity, and chemical nature of the methylene bridge. This can influence the spatial orientation of the adamantane and benzamide groups, which is crucial for molecular recognition and biological activity. Scaffold hybridization aims to combine the adamantane-benzamide core with other pharmacophores to create multifunctional molecules. This approach can lead to compounds with enhanced or entirely new therapeutic profiles.
Table 1: Examples of Scaffold Hybridization Strategies
| Hybrid Scaffold Concept | Potential Modification | Desired Outcome |
|---|---|---|
| Heterocyclic Hybrids | Replacing the benzamide phenyl ring with a heterocyclic system (e.g., pyridine, pyrimidine, thiazole). | Modulation of solubility, hydrogen bonding capacity, and metabolic stability. |
| Amino Acid Conjugates | Attaching amino acids or short peptides to the benzamide or adamantane moiety. | Improved cell permeability and targeted delivery. |
| Dual-Pharmacophore Molecules | Linking the adamantane-benzamide scaffold to another known active agent via a cleavable or stable linker. | Synergistic activity or multi-target engagement. |
Research into adamantane-containing dihydropyrimidines, for instance, has demonstrated the successful incorporation of the adamantyl group into more complex heterocyclic systems through multi-component reactions, highlighting the feasibility of scaffold hybridization. nih.gov
Green Chemistry Principles in this compound Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. rsc.orgresearchgate.net These principles focus on minimizing waste, using less hazardous chemicals, and improving energy efficiency. The synthesis of this compound and its derivatives can be made more sustainable by employing greener methodologies. rsc.org
A significant source of waste in chemical synthesis is the use of organic solvents. Solvent-free reaction conditions, particularly those utilizing mechanochemistry (ball-milling), offer a compelling green alternative. researchgate.netrsc.org Mechanochemistry uses mechanical force to initiate chemical reactions between solid-state reactants, often eliminating the need for solvents and sometimes leading to different product selectivities compared to solution-based methods. bohrium.comnih.gov
The Ritter reaction, a common method for producing N-substituted amides, can be adapted to mechanochemical conditions. A mechanochemical Ritter reaction between alcohols and nitriles has been shown to be a rapid, solvent-free approach to functionalized amides. researchgate.net This suggests a potential green route to N-(adamantan-1-yl) amides from adamantanol. Furthermore, solvent-free conditions have been successfully applied to the Biginelli reaction to create other adamantane-containing derivatives, demonstrating the broad applicability of this approach. nih.gov
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Parameter | Conventional Synthesis (e.g., Ritter Reaction) | Mechanochemical Synthesis |
|---|---|---|
| Solvent | Typically requires strong acids and organic solvents. | Solvent-free or minimal solvent usage. nih.gov |
| Energy Input | Often requires heating for extended periods. | Mechanical energy via milling. |
| Reaction Time | Can range from hours to days. | Often significantly shorter (minutes to hours). researchgate.net |
| Waste Generation | High, due to solvent use and acidic workup. | Low, minimal solvent and reagent waste. |
| Workup | Often involves neutralization and extraction. | Simpler purification, sometimes just requires washing. rsc.org |
The classic Ritter reaction for synthesizing N-(adamantan-1-yl)amides often uses stoichiometric amounts of strong mineral acids like concentrated sulfuric acid, which are hazardous and generate significant waste. google.com Modern synthetic chemistry focuses on replacing these with more efficient and recyclable catalytic systems.
Several catalytic systems have been developed for the synthesis of N-(adamantan-1-yl) amides. These include:
Indium Triflate (In(OTf)₃): Used for the reaction of adamantanol-1 with various nitriles in liquid sulfur dioxide, achieving high yields of the corresponding amides, including N-(adamantan-1-yl)benzamide (96% yield). google.com
Ionic Liquids: Systems like [BMIM-SO₃H][OTf] have been used as catalysts, allowing the reaction to proceed under milder conditions (25-75 °C) and affording good yields. google.com
Copper Bromide (CuBr): A cheaper catalyst used for the reaction between adamantanol-1 and nitriles at elevated temperatures (130–150 °C). google.com
Table 3: Catalytic Systems for N-(Adamantan-1-yl) Amide Synthesis
| Catalyst | Reactants | Conditions | Yield of N-(adamantan-1-yl)benzamide | Reference |
|---|---|---|---|---|
| Conc. H₂SO₄ | Adamantanol-1, Benzonitrile | Traditional Ritter conditions | Not specified | google.com |
| In(OTf)₃ | Adamantanol-1, Benzonitrile | Liquid SO₂, pressure reactor | 96% | google.com |
| [BMIM-SO₃H][OTf] | Adamantanol-1, Benzonitrile | 25-75 °C, 18-24 h | 74% | google.com |
| CuBr | Adamantanol-1, Benzonitrile | 130–150 °C, 6–8 h, Argon | Not specified | google.com |
Stereoselective Synthesis of Chiral this compound Derivatives (if applicable)
This compound itself is an achiral molecule. However, chirality can be introduced into its derivatives by modifying the adamantane scaffold. The adamantane cage is a rigid structure, and introducing two different substituents at the bridgehead (1) and bridge (2) positions results in a chiral molecule. nih.gov
The synthesis of such chiral derivatives cannot be achieved through simple functionalization of adamantane itself but requires more complex strategies, such as the total synthesis or rearrangement of bicyclic precursors. nih.gov Research has demonstrated the stereoselective synthesis of various chiral adamantane derivatives for applications in asymmetric catalysis and as antiviral agents. nih.govresearchgate.net For example, chiral adamantane-substituted piperidines have been synthesized from chiral N-Boc-homoallylamines. nih.govresearchgate.net Chiral 1-(adamantan-1-yl)propan-1,2-diamine has also been synthesized and used to create chiral ligands. researchgate.net
These methodologies establish a clear precedent for the creation of chiral analogs of this compound. By employing stereoselective synthetic routes to build the adamantane core with desired substitutions, it is feasible to produce enantiomerically pure derivatives.
Table 4: Introducing Chirality into Adamantane Derivatives
| Position of Substitution | Resulting Chirality | Synthetic Approach Example |
|---|---|---|
| 1,3-Disubstitution | Generally Achiral | Standard functionalization reactions. |
| 1,2-Disubstitution | Chiral | Construction of the adamantane scaffold from bicyclic precursors. nih.gov |
| Attachment of a Chiral Moiety | Chiral | Coupling of the adamantane core to a pre-existing chiral molecule (e.g., an amino acid). |
Elucidation of Molecular and Supramolecular Structures of N Adamantan 1 Yl Methyl Benzamide
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of N-[(adamantan-1-yl)methyl]benzamide in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the molecule.
High-Resolution 1H and 13C NMR for Detailed Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra provide foundational information for structural assignment by identifying the different chemical environments of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The adamantane (B196018) cage, with its high symmetry, typically displays three sets of signals for its methine (CH) and methylene (B1212753) (CH₂) protons. The methylene bridge (–CH₂–) connecting the adamantane and benzamide (B126) moieties would appear as a doublet due to coupling with the adjacent amide proton (–NH–). The aromatic protons of the benzoyl group would resonate in the downfield region of the spectrum, and the amide proton itself would likely appear as a broad singlet or a triplet.
The ¹³C NMR spectrum complements the proton data, showing signals for the carbonyl carbon, the aromatic carbons, the unique carbons of the adamantane cage, and the methylene bridge carbon. The chemical shifts provide insight into the electronic environment of each carbon atom.
Based on data from analogous compounds like N-benzylbenzamide, the expected chemical shifts can be predicted. rsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Amide (NH ) | ~6.4 | Broad Singlet / Triplet |
| Aromatic (Ar -H) | 7.40 - 7.80 | Multiplet |
| Methylene (CH₂ -N) | ~4.6 | Doublet |
| Adamantane-CH (tertiary) | ~2.0 | Broad Singlet |
| Adamantane-CH₂ (secondary, equatorial) | ~1.7 | Singlet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbons | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C =O) | ~167 |
| Aromatic (C -C=O) | ~134 |
| Aromatic (C H) | 127 - 132 |
| Methylene (C H₂-N) | ~45 |
| Adamantane-C (quaternary) | ~35 |
| Adamantane-CH (tertiary) | ~40 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the molecule's covalent framework and spatial arrangement. sdsu.edu
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the amide proton (NH) and the methylene bridge protons (CH₂), as well as among the coupled protons within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with their directly attached carbons. sdsu.edu This technique would definitively link the proton signals of the methylene bridge, adamantane cage, and aromatic ring to their corresponding carbon signals identified in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals longer-range couplings between protons and carbons (over two to three bonds), which is essential for piecing together the molecular skeleton. sdsu.edu Key HMBC correlations would be expected from the methylene protons (–CH₂–) to the adamantane quaternary carbon and the amide carbonyl carbon (C=O), confirming the connection of all three fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies atoms that are close in space, regardless of whether they are connected by bonds. This is vital for determining stereochemistry and conformation. Expected NOESY cross-peaks would appear between the methylene bridge protons and protons on both the adamantane cage and the benzoyl group, providing insight into the molecule's preferred conformation in solution.
Table 3: Expected Key 2D NMR Correlations for this compound
| Experiment | Correlated Nuclei | Structural Information Confirmed |
|---|---|---|
| COSY | NH ↔ CH₂ | Connectivity of amide and methylene bridge |
| Ar-H ↔ Ar-H' | Connectivity within the benzene (B151609) ring | |
| HSQC | CH₂ ↔ C (methylene) | Direct C-H bond of the methylene bridge |
| Adamantane-H ↔ Adamantane-C | Direct C-H bonds of the adamantane cage | |
| HMBC | CH₂ ↔ C=O | Link between methylene bridge and carbonyl |
| CH₂ ↔ C (Adamantane, quat.) | Link between methylene bridge and adamantane | |
| Ar-H (ortho) ↔ C=O | Proximity of ortho protons to the carbonyl group | |
| NOESY | CH₂ ↔ Adamantane-H | Spatial proximity of methylene and adamantane |
Solid-State NMR for Polymorphic Forms and Crystal Structure Complementarity
While solution-state NMR details the structure of the solvated molecule, solid-state NMR (ssNMR) provides information on the structure in the solid phase. This technique is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms—and for analyzing materials that are not amenable to single-crystal X-ray diffraction. For this compound, ssNMR could differentiate between potential polymorphs by detecting subtle differences in chemical shifts and internuclear distances that arise from varied molecular packing and intermolecular interactions in the crystal lattice. Although a powerful complementary tool to X-ray crystallography, specific ssNMR studies on this compound are not widely reported in the literature.
X-ray Crystallography and Single-Crystal Diffraction Studies
X-ray crystallography provides the most definitive and high-resolution picture of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and the arrangement of molecules relative to one another.
Determination of Three-Dimensional Molecular Conformation
Single-crystal X-ray diffraction would reveal the precise conformation of this compound. Based on studies of structurally similar molecules, the adamantane group is expected to maintain its rigid, strain-free cage structure. nih.govcsic.es The benzamide functional group is generally planar. The rotatable single bonds of the central –CH₂–NH–CO– linkage allow for conformational flexibility, and the crystal structure would capture the lowest energy conformation adopted in the solid state, defined by specific torsion angles.
Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)
The supramolecular structure, or how molecules are arranged in the crystal lattice, is governed by non-covalent intermolecular forces. For this compound, the most significant of these is expected to be hydrogen bonding. researchgate.net
The secondary amide group (–NH–C=O) is a classic hydrogen bonding motif. The amide proton (N–H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. In the crystal structures of analogous adamantane amides and secondary benzamides, these interactions are consistently observed to link molecules together. nih.gov This typically results in the formation of infinite one-dimensional chains where molecules are connected head-to-tail (N–H···O=C).
Table 4: Expected Hydrogen Bond Parameters from Crystallographic Analysis (based on analogues)
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|
Crystal Packing Analysis and Supramolecular Assembly
In many adamantane derivatives, the bulky and lipophilic adamantane moieties tend to self-associate, forming distinct clusters within the crystal lattice. mdpi.com This arrangement is driven by weak C-H···H-C contacts between adjacent adamantane cages. The benzamide portion of the molecule, containing a hydrogen bond donor (N-H) and acceptor (C=O), is expected to form robust intermolecular hydrogen bonds. Specifically, N-H···O hydrogen bonds are a common and strong interaction in the crystal structures of benzamides and related compounds, often leading to the formation of supramolecular synthons like chains or dimers. mdpi.comnih.gov
Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of a molecule. For this compound, the molecular formula is C₁₇H₂₁NO. nih.gov The exact mass can be calculated based on the most abundant isotopes of its constituent elements. This precise mass measurement is a critical step in the identification and characterization of the compound.
Table 1: Elemental Composition and Calculated Exact Mass of this compound
| Property | Value |
| Molecular Formula | C₁₇H₂₁NO |
| Molecular Weight ( g/mol ) | 257.36 nih.gov |
| Calculated Exact Mass (Da) | 255.1623 |
Note: The calculated exact mass is based on the most common isotopes: ¹²C = 12.0000, ¹H = 1.0078, ¹⁴N = 14.0031, ¹⁶O = 15.9949.
Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the protonated molecule, providing valuable information about its structural connectivity. While specific experimental MS/MS data for this compound is not available, a probable fragmentation pathway can be predicted based on the known fragmentation patterns of amides and adamantane-containing compounds. sigmaaldrich.comnih.gov
Upon electrospray ionization (ESI) in positive mode, the molecule would form the protonated species [M+H]⁺. The primary fragmentation is expected to occur at the amide bond and the benzylic position. Key predicted fragmentation pathways include:
Cleavage of the C-N bond between the adamantylmethyl group and the nitrogen atom, leading to the formation of the benzamide fragment and the adamantylmethyl cation.
Cleavage of the benzylic C-C bond between the adamantane cage and the methylene group, resulting in the highly stable adamantyl cation (m/z 135).
Fragmentation of the benzamide moiety , such as the loss of the amino group to form the benzoyl cation (m/z 105), which can further lose CO to yield the phenyl cation (m/z 77). sigmaaldrich.com
Table 2: Predicted Key Fragments in the MS/MS Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z (monoisotopic) |
| [C₁₀H₁₅]⁺ | Adamantyl cation | 135.1174 |
| [C₇H₅O]⁺ | Benzoyl cation | 105.0340 |
| [C₆H₅]⁺ | Phenyl cation | 77.0391 |
| [C₁₁H₁₈N]⁺ | [M+H - C₇H₅O]⁺ | 164.1439 |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and can be used for conformational analysis. Although experimental spectra for this compound are not published, the expected characteristic absorption bands can be predicted by analyzing its structural components: the adamantane cage, the secondary amide linkage, and the benzene ring. rsc.orgresearchgate.net
Adamantane Vibrations: The adamantane cage exhibits characteristic C-H stretching vibrations in the 2850-2950 cm⁻¹ region and a series of complex "fingerprint" vibrations, including a distinctive "cage breathing" mode.
Amide Vibrations: The secondary amide group gives rise to several key bands:
N-H stretching: A sharp band around 3300 cm⁻¹.
Amide I band (C=O stretching): A strong absorption typically between 1630 and 1680 cm⁻¹.
Amide II band (N-H bending and C-N stretching): Found in the range of 1510-1570 cm⁻¹.
Benzene Ring Vibrations: The monosubstituted benzene ring will show C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
Conformational analysis of substituted benzamides has shown that rotation around the phenyl-carbonyl bond can lead to different conformers. nih.gov The exact positions of the vibrational bands for this compound would be sensitive to its specific conformation in the solid state or in solution.
Table 3: Predicted Characteristic Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Secondary Amide | ~3300 |
| C-H Stretch (Aromatic) | Benzene Ring | >3000 |
| C-H Stretch (Aliphatic) | Adamantane, Methylene | 2850-2950 |
| Amide I (C=O Stretch) | Amide | 1630-1680 |
| C=C Stretch | Benzene Ring | 1450-1600 |
| Amide II (N-H Bend, C-N Stretch) | Amide | 1510-1570 |
| Cage Breathing | Adamantane | ~725 |
Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Purity and Absolute Configuration (if chiral)
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules that can rotate plane-polarized light. These methods are essential for determining the enantiomeric purity and absolute configuration of chiral compounds.
This compound is an achiral molecule. It does not possess any stereocenters (chiral carbons) and lacks any other elements of chirality such as axial or planar chirality. The molecule possesses a plane of symmetry that bisects the benzamide group. Due to its achiral nature, this compound does not exhibit optical activity. Therefore, it will not produce a signal in CD or ORD spectroscopy. These techniques are not applicable for the analysis of this particular compound. In contrast, chiral derivatives of adamantane have been synthesized and their absolute configurations determined using chiroptical methods. mdpi.com
Computational and Theoretical Studies of N Adamantan 1 Yl Methyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in understanding the intrinsic properties of N-[(adamantan-1-yl)methyl]benzamide at the electronic level. These methods provide a detailed picture of electron distribution, orbital energies, and reactivity indicators.
Density Functional Theory (DFT) for Geometry Optimization and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. For this compound, DFT calculations predict a structure where the bulky adamantane (B196018) cage and the planar benzamide (B126) group are held in specific spatial orientations. The bond lengths, bond angles, and dihedral angles are optimized to achieve the lowest energy conformation. Studies on related adamantane derivatives show that the central amide linkage can adopt different conformations, such as folded or extended forms, depending on substituents and the crystalline environment. nih.gov
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net For this compound, the HOMO is typically localized on the electron-rich benzamide moiety, while the LUMO may be distributed across the entire benzamide system. researchgate.net
Table 1: Representative Frontier Molecular Orbital Data for Benzamide Derivatives
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital |
| Egap | 5.3 | Energy gap between HOMO and LUMO |
Note: These values are representative and derived from DFT studies on structurally similar benzamide compounds. researchgate.net
Aromaticity Indices and Electronic Distribution Analysis
Aromaticity is a key feature of the benzamide portion of the molecule. Computational methods can quantify this property using various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations for the benzene (B151609) ring in this compound would confirm its aromatic character, which is crucial for its interaction with biological targets, particularly through π-π stacking. researchgate.net
Analysis of the electronic distribution, often visualized through Molecular Electrostatic Potential (MEP) maps, highlights the regions of a molecule that are electron-rich or electron-poor. In this compound, the MEP would show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) around the amide hydrogen, indicating their roles as hydrogen bond acceptors and donors, respectively. The adamantane group, being a nonpolar hydrocarbon cage, would be characterized by a neutral potential (green). This charge distribution is critical for understanding intermolecular interactions.
Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and the influence of the surrounding environment, such as a solvent. ias.ac.in For this compound, MD simulations can explore the rotational freedom around the single bonds linking the adamantane and benzamide moieties. ias.ac.in
These simulations reveal the accessible conformations the molecule can adopt in solution, which may differ from its solid-state structure. ias.ac.in The results can identify the most populated conformational states and the energy barriers between them. Furthermore, by performing simulations in different solvents (e.g., water, ethanol (B145695), DMSO), it is possible to understand how solvent molecules interact with the compound and influence its conformation and solubility. The adamantane group's high lipophilicity suggests it will have a significant interaction with nonpolar solvents, while the polar amide group will interact favorably with polar solvents. ias.ac.in
Molecular Docking Studies with Biological Macromolecules and Model Receptors
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. mdpi.comscispace.com Adamantane and benzamide derivatives are known to interact with a variety of biological targets, and docking studies are essential for predicting these interactions. nih.govresearchgate.netmdpi.comresearchgate.netnih.gov
Ligand-Target Binding Pose Prediction and Interaction Mapping
Docking algorithms place this compound into the binding site of a target protein in numerous possible conformations and orientations. These poses are then scored based on a function that estimates the binding affinity. The highest-scoring pose represents the most likely binding mode. nih.gov For instance, in studies of adamantane derivatives with enzymes like cyclooxygenase (COX), the adamantyl group often occupies a hydrophobic pocket within the active site. nih.gov
Interaction mapping then identifies the specific amino acid residues that are in close contact with the ligand. This map details all the potential non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov
Analysis of Hydrophobic and Polar Interactions within Binding Pockets
The unique structure of this compound allows for a combination of hydrophobic and polar interactions within a protein's binding pocket.
Hydrophobic Interactions: The large, rigid, and lipophilic adamantane cage is ideally suited to fit into hydrophobic pockets of receptors. mdpi.com This "hydrophobic anchoring" is often a major driving force for binding affinity.
Polar Interactions: The benzamide group provides key sites for polar interactions. The amide nitrogen can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov These hydrogen bonds with specific amino acid residues (e.g., serine, threonine, or backbone amides) provide specificity and additional binding energy. The aromatic ring of the benzamide can also participate in π-π stacking or cation-π interactions with corresponding residues like phenylalanine, tyrosine, or tryptophan.
Table 2: Predicted Interaction Profile of this compound with a Model Receptor
| Interaction Type | Ligand Moiety Involved | Potential Interacting Residues |
|---|---|---|
| Hydrophobic Contact | Adamantane Cage | Leucine, Valine, Isoleucine, Phenylalanine |
| Hydrogen Bond (Donor) | Amide N-H | Aspartate, Glutamate (B1630785), Serine (side chain or backbone) |
| Hydrogen Bond (Acceptor) | Carbonyl C=O | Arginine, Lysine, Serine (side chain or backbone) |
| π-π Stacking | Benzene Ring | Phenylalanine, Tyrosine, Tryptophan |
Note: This table is a generalized prediction based on docking studies of similar adamantane and benzamide-containing ligands. nih.govmdpi.com
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
QSAR and QSPR studies are pivotal in modern drug discovery, establishing mathematical relationships between the structural or property descriptors of compounds and their biological activities or physicochemical properties. These models are instrumental in predicting the behavior of new molecules, thereby saving time and resources in the drug development pipeline.
Development of Predictive Models for Molecular Behavior
No specific QSAR or QSPR models have been developed for this compound. Research in this area tends to focus on broader classes of compounds. For instance, studies on various adamantane derivatives have been conducted to predict their antiviral activities, and separate QSAR analyses of benzamide analogues have been performed to understand their potential as inhibitors of various enzymes. However, a targeted study that includes this compound within a dataset to predict a specific biological activity or property is not available. Without such a study, it is impossible to generate predictive models for its molecular behavior.
Pharmacophore Generation and Virtual Screening Approaches
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This model can then be used as a query in virtual screening to identify other potentially active compounds from large chemical databases.
For this compound, no specific pharmacophore models have been generated and published. While general pharmacophore models for adamantane-containing compounds or various classes of benzamides exist, these are not tailored to the unique structural combination present in this compound. The development of a specific pharmacophore would require a set of active compounds with a similar mechanism of action, including the target molecule, which is currently not established in the available literature. Consequently, no virtual screening approaches based on a pharmacophore derived from this specific compound have been reported.
Mechanistic Investigations of N Adamantan 1 Yl Methyl Benzamide in Preclinical Biological Systems
Identification and Characterization of Molecular Targets for N-[(adamantan-1-yl)methyl]benzamide
Research has identified several key molecular targets for adamantane-containing compounds, including ion channels and receptors critical to physiological and pathological processes. The adamantane (B196018) moiety often contributes to high lipophilicity and structural rigidity, influencing how these molecules interact with their biological targets. ontosight.ai
P2X7 Receptor Antagonism: A significant area of investigation has been the potent antagonism of the P2X7 receptor (P2X7R) by adamantane benzamide (B126) derivatives. The P2X7R is an ATP-gated ion channel implicated in pain and inflammation. researchgate.net An early lead compound, adamantanyl benzamide 1, was identified as a powerful P2X7R antagonist but was hampered by poor metabolic stability. acs.org Structure-activity relationship (SAR) studies revealed that an ortho-substituent, such as chlorine, on the benzamide's phenyl ring is crucial for potent P2X7R antagonism. researchgate.net
A derivative, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide (AACBA), demonstrated potent inhibition of the human P2X7 receptor. nih.gov In vitro assays showed AACBA inhibiting human P2X7-mediated calcium flux with an IC₅₀ value of approximately 18 nM and YO-PRO-1 uptake with an IC₅₀ of about 85 nM. researchgate.netnih.gov The mechanism of action for related P2X7 antagonists has been identified as non-competitive and allosteric. nih.gov These allosteric antagonists are slowly reversible and are not prevented by decavanadate, a substance that would prevent action within the ATP-binding site. nih.gov This suggests they bind to a regulatory site on the receptor distinct from the agonist binding site, thereby affecting its function. nih.gov
| Assay | IC₅₀ (nM) | Reference |
|---|---|---|
| Calcium Flux | ~18 | nih.gov |
| YO-PRO-1 Uptake | ~85 | nih.gov |
NMDA Receptor Antagonism: Adamantane derivatives, such as amantadine (B194251) and memantine (B1676192), are known to act as N-Methyl-D-aspartate (NMDA) receptor antagonists. nih.govyoutube.com The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity. droracle.ai Its overactivation can lead to excitotoxicity, implicating it in various neurological disorders. nih.gov NMDA receptor antagonists can act through several mechanisms, including as competitive antagonists at the glutamate (B1630785) site, glycine (B1666218) site antagonists, non-competitive antagonists at allosteric sites, or uncompetitive blockers within the ion channel. droracle.aiwikipedia.org
Studies on human postmortem brain tissue have shown that 1-amino-adamantane derivatives compete for the [³H]MK-801 binding site within the NMDA receptor's ion channel. nih.gov This indicates an uncompetitive channel-blocking mechanism. Memantine (1-amino-3,5-dimethyl-adamantane) and amantadine (1-amino-adamantane) exhibited Ki values of 0.54 µM and 10.50 µM, respectively, in these binding assays. nih.gov This interaction with the NMDA receptor ion channel is believed to be the basis for the pharmacological effects of these adamantane-based drugs. nih.gov
| Compound | Ki (µM) | Reference |
|---|---|---|
| Memantine | 0.54 ± 0.23 | nih.gov |
| Amantadine | 10.50 ± 6.10 | nih.gov |
| 1-amino-3,5-diethyl-adamantane | 0.19 ± 0.06 | nih.gov |
| 1-N-methyl-amino-adamantane | 21.72 ± 1.63 | nih.gov |
Carbonic Anhydrase: While extensive research exists on the inhibition of human carbonic anhydrases by various classes of compounds, particularly sulfonamides, there is currently no specific data available from the reviewed literature detailing the inhibition kinetics or mechanism of action of this compound on these enzymes. nih.gov
Receptor binding assays are fundamental in characterizing the interaction of a ligand with its target. For adamantane derivatives, these assays have been crucial in confirming their site of action. As mentioned, [³H]MK-801 binding assays were used to demonstrate that memantine and amantadine bind within the ion channel of the NMDA receptor. nih.gov
The concept of allosteric modulation is particularly relevant for this compound and its analogs. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding induces a conformational change in the receptor, which in turn alters the affinity or efficacy of the endogenous ligand. elifesciences.org
P2X7 Receptor: The antagonism of the P2X7 receptor by adamantane derivatives is characterized as allosteric. nih.gov These compounds act as non-competitive antagonists, suggesting they bind to one or more allosteric regulatory sites to inhibit receptor function. nih.gov
NMDA Receptor: The NMDA receptor is a well-known target for allosteric modulation. nih.gov While compounds like memantine act as channel blockers, other modulators can bind to allosteric sites to either enhance (Positive Allosteric Modulators, or PAMs) or reduce (Negative Allosteric Modulators, or NAMs) receptor activity. elifesciences.orgcreighton.edu For instance, certain benzamide derivatives have been explored as NAMs for the metabotropic glutamate receptor 5 (mGluR5), another key receptor in the central nervous system. mdpi.com The development of selective allosteric modulators for NMDARs is a promising therapeutic strategy, as they may offer a more subtle way to control receptor function compared to direct channel blockade. elifesciences.org
Biophysical techniques provide detailed insights into the thermodynamics and kinetics of protein-ligand interactions. Surface Plasmon Resonance (SPR) is a powerful method used to measure binding kinetics (association and dissociation rates) and affinity in real-time without the need for labeling. nih.govrsc.org While specific SPR studies for this compound were not identified in the reviewed literature, this technique is widely applied in drug discovery to characterize inhibitor-target interactions. For example, SPR has been used extensively to determine the intrinsic thermodynamic and kinetic parameters of sulfonamide inhibitors binding to various human carbonic anhydrase isoforms, aiding in rational drug design. nih.gov Such methods could be instrumental in further elucidating the precise binding kinetics of this compound and its analogs to their identified targets like the P2X7 and NMDA receptors.
Cellular Pathway Modulation by this compound Analogs (In vitro)
Analogs of this compound have been developed to improve pharmacological properties. For example, the introduction of fluorine atoms onto the adamantane cage of a lead adamantanyl benzamide P2X7R antagonist resulted in analogs with superior metabolic stability and an improved pharmacokinetic profile. acs.org These analogs retained their effectiveness against various P2X7R polymorphisms. acs.org
The antagonism of the P2X7 receptor by these compounds directly impacts downstream inflammatory signaling. Activation of P2X7R is known to stimulate the release of pro-inflammatory cytokines such as IL-1β and IL-6. researchgate.net By blocking this receptor, adamantane benzamide analogs can effectively reduce the release of these inflammatory mediators, as demonstrated by the ability of AACBA to dose-dependently decrease lipopolysaccharide-induced plasma interleukin-6 release in in vivo models. nih.gov Interrogating these specific signal transduction pathways, such as the NF-κB or inflammasome pathways downstream of P2X7R, is a key step in mechanistically linking target engagement to cellular response. nih.gov
To gain a comprehensive understanding of the cellular consequences of drug action, global changes in gene expression and protein levels can be analyzed. Techniques like microarray analysis, RNA-sequencing (for gene expression profiling), and mass spectrometry-based proteomics can reveal broad-scale alterations in cellular programs following treatment with a compound. However, based on the reviewed literature, specific studies detailing gene expression or proteomic profiling in cell lines treated with this compound or its direct analogs have not been reported. Such studies would represent a valuable future direction to uncover novel mechanisms and pathways affected by this class of compounds.
Structure-Activity Relationship (SAR) Studies for Biological Specificity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, SAR investigations aim to identify the key molecular features responsible for its potency and selectivity toward a specific biological target.
The systematic exploration of a compound's SAR begins with the design and synthesis of a library of analogues. For the this compound core, this involves modifying three primary regions: the adamantane cage, the central benzamide unit, and the methylene (B1212753) linker.
The synthesis of these libraries typically relies on standard amide bond formation chemistry. The key precursor, (adamantan-1-yl)methanamine, can be coupled with a diverse range of substituted benzoic acids using peptide coupling reagents. This approach allows for the introduction of various substituents on the aromatic ring to probe electronic and steric effects.
Synthetic Approach Example: A general synthetic route involves the reaction of (adamantan-1-yl)methanamine with a substituted benzoyl chloride or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive such as Hydroxybenzotriazole (HOBt). This method facilitates the creation of a library where the properties of the benzamide portion are systematically varied. For instance, analogues with electron-donating (e.g., -OCH₃, -CH₃) or electron-withdrawing (e.g., -Cl, -NO₂) groups at the ortho, meta, and para positions of the benzamide ring can be synthesized to map the binding pocket of a target protein. nih.govnih.gov
Modifications to the adamantane moiety, while more synthetically challenging, can also be explored. Introducing substituents at the 3-position of the adamantane cage could modulate lipophilicity and introduce new interaction points with a biological target. researchgate.net
Table 1: Representative SAR Library Design for this compound Analogues
| Modification Area | Structural Variation | Rationale for Investigation |
|---|---|---|
| Benzamide Ring | Substitution (ortho, meta, para) with -Cl, -F, -CH₃, -OCH₃, -CF₃ | To probe electronic and steric requirements of the binding site. |
| Benzamide Ring | Replacement with other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) | To explore the impact of different aromatic systems on target affinity and selectivity. |
| Adamantane Moiety | Introduction of hydroxyl or methyl groups at the C3 position | To alter lipophilicity and introduce potential hydrogen bond donor/acceptor capabilities. |
| Linker | Lengthening or rigidifying the methylene (-CH₂) linker | To assess the optimal distance and orientation between the adamantane and benzamide pharmacophores. |
The adamantane group is often described as a "lipophilic bullet" in medicinal chemistry. Its incorporation into a molecule has profound and predictable effects on physicochemical properties, which in turn influence biological activity. researchgate.net
Lipophilicity: The adamantane cage is a large, non-polar, and highly symmetric hydrocarbon structure. Its presence dramatically increases the lipophilicity of a molecule compared to smaller alkyl groups or a simple proton. nih.gov This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for central nervous system targets. researchgate.net The calculated logarithm of the partition coefficient (XLogP3-AA) for a related compound, N-(1-adamantyl)-3-(5-methyltetrazol-1-yl)benzamide, is 3.6, indicating significant lipophilicity. nih.gov
Target Engagement: Beyond simply increasing lipophilicity, the rigid and bulky nature of the adamantane scaffold serves to orient other pharmacophoric elements of the molecule. nih.gov It can act as a hydrophobic anchor, fitting into non-polar pockets within a receptor or enzyme active site. This interaction can lock the molecule into a specific conformation that is favorable for binding, thereby increasing potency and, in some cases, selectivity. researchgate.net In the context of P2X7 receptor antagonists, for example, the adamantane group is a common feature, believed to occupy a hydrophobic allosteric site distinct from the ATP binding pocket, leading to potent inhibition. nih.gov The defined shape of the adamantane group allows for more specific interactions compared to a flexible alkyl chain, which can reduce the entropic penalty upon binding. nih.gov
Pharmacokinetic and Pharmacodynamic Principles in Animal Models (preclinical, non-clinical efficacy or safety)
Understanding how a compound behaves in a living organism is critical for its development. Pharmacokinetic (PK) studies describe what the body does to the drug, while pharmacodynamic (PD) studies describe what the drug does to the body.
While specific ADME (Absorption, Distribution, Metabolism, Excretion) data for this compound are not publicly available, predictions can be made based on its structure and data from related compounds.
Absorption: The high lipophilicity conferred by the adamantane moiety suggests that the compound would likely exhibit good passive diffusion across the gut wall, leading to potentially high oral absorption.
Distribution: Following absorption, the compound is expected to distribute into tissues. Its lipophilicity may lead to partitioning into fatty tissues and significant binding to plasma proteins like albumin. The adamantane group has been shown to increase the permeability of some compounds across the blood-brain barrier, suggesting potential for distribution into the central nervous system. nih.gov
Metabolism: The metabolic fate of adamantane-containing compounds has been studied. The adamantane cage itself, while generally stable, is susceptible to Phase I oxidation by cytochrome P450 (CYP) enzymes, typically leading to hydroxylation at the tertiary carbon positions (C3, C5, C7). The benzamide portion is also a likely site of metabolism, including aromatic hydroxylation or hydrolysis of the amide bond. Studies on a structurally related N-adamantyl urea-based compound showed that oxidation on the adamantyl group was a major metabolic pathway in rodents.
Excretion: Metabolites, which are generally more polar than the parent compound, are typically excreted via the kidneys into the urine or through the bile into the feces. The route and rate of excretion would depend on the specific metabolites formed.
Table 2: Predicted Preclinical ADME Profile of this compound
| ADME Parameter | Predicted Characteristic | Rationale/Supporting Evidence from Analogues |
|---|---|---|
| Absorption | High oral bioavailability | High lipophilicity from adamantane moiety facilitates passive diffusion. |
| Distribution | Wide, including potential CNS penetration; high plasma protein binding | Lipophilic nature promotes tissue distribution and protein binding. Adamantane can enhance BBB permeability. nih.gov |
| Metabolism | Primarily via Phase I oxidation (CYP enzymes) | Hydroxylation on the adamantane ring and aromatic ring are common pathways for related structures. |
| Excretion | Renal and/or biliary excretion of polar metabolites | Standard clearance pathway for metabolized xenobiotics. |
The pharmacodynamic effects of this compound would be dictated by its biological target. Based on the structural motifs present, this compound class has shown activity as antagonists of the P2X7 receptor and inhibitors of the Glycine Transporter Type 1 (GlyT1). researchgate.netnih.gov
P2X7 Receptor Antagonism in Inflammation and Pain Models: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its over-activation is linked to inflammatory processes and neuropathic pain. researchgate.net Potent P2X7 antagonists often feature a large hydrophobic group, like adamantane, linked to a polar core. In preclinical animal models of inflammation, P2X7 antagonists have been shown to reduce the release of pro-inflammatory cytokines. In models of chronic pain, these compounds can alleviate hypersensitivity. Therefore, a compound like this compound could be hypothesized to exhibit anti-inflammatory and analgesic effects in relevant rodent models by blocking P2X7 receptor function. researchgate.net
GlyT1 Inhibition in CNS Models: GlyT1 controls glycine levels in the brain, particularly at synapses involving the N-methyl-D-aspartate (NMDA) receptor. Inhibiting GlyT1 enhances NMDA receptor function and has been proposed as a therapeutic strategy for schizophrenia. nih.govnih.gov GlyT1 inhibitors often possess a lipophilic domain to ensure brain penetration. In rodent models, GlyT1 inhibitors have been shown to reverse behavioral deficits associated with NMDA receptor hypofunction, such as improving prepulse inhibition. nih.govnih.gov The adamantane group in this compound could serve as the lipophilic domain required for CNS activity, potentially leading to an antipsychotic-like profile in preclinical behavioral tests.
Advanced Analytical Methodologies for N Adamantan 1 Yl Methyl Benzamide
Chromatographic Method Development and Validation
Chromatographic methods are indispensable for the separation, identification, and quantification of N-[(adamantan-1-yl)methyl]benzamide and its related substances. The development of robust and validated chromatographic techniques is fundamental for quality control and research purposes.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity and determining the concentration of this compound. A typical reversed-phase HPLC method would involve a C18 stationary phase, which is effective for retaining the nonpolar adamantane (B196018) moiety of the molecule.
A well-defined HPLC method would specify the column dimensions, particle size, mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. Method validation, following established guidelines, would ensure its linearity, accuracy, precision, specificity, and robustness.
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Degradants
For the analysis of thermally stable and volatile impurities or potential degradation products of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. The high resolution of capillary GC columns allows for the separation of complex mixtures, while the mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.
The development of a GC-MS method would involve optimizing the temperature program of the GC oven, selecting an appropriate injection technique (e.g., split or splitless), and choosing the right capillary column (e.g., a nonpolar or medium-polarity stationary phase).
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
This compound itself is not chiral. The adamantane group and the benzamide (B126) group are attached to a methylene (B1212753) (-CH2-) bridge, which does not create a stereocenter. Therefore, the molecule does not have enantiomers, and the determination of enantiomeric excess via chiral chromatography is not applicable.
Spectroscopic Methods for Quantitative Analysis and Impurity Profiling
Spectroscopic techniques provide complementary information to chromatographic methods, offering rapid and often non-destructive analysis of this compound.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry can be a straightforward and cost-effective method for determining the concentration of this compound in a solution. The presence of the benzoyl group in the molecule results in significant UV absorbance. By establishing a calibration curve of absorbance versus concentration at the wavelength of maximum absorbance (λmax), the concentration of an unknown sample can be accurately determined. The λmax for this compound is typically observed around 225 nm, corresponding to the π → π* electronic transition of the aromatic ring.
Table 2: Example Calibration Data for UV-Vis Spectrophotometric Analysis
| Concentration (µg/mL) | Absorbance at 225 nm |
| 5 | 0.152 |
| 10 | 0.305 |
| 15 | 0.458 |
| 20 | 0.610 |
| 25 | 0.763 |
Quantitative NMR (qNMR) for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. The purity of this compound can be determined by integrating the signals of its protons and comparing them to the integral of a certified internal standard with a known concentration.
For this compound, specific, well-resolved proton signals in the ¹H NMR spectrum, such as those from the aromatic protons of the benzamide group or the distinct protons of the adamantane cage, can be used for quantification against an internal standard like maleic acid or dimethyl sulfone.
Dissolution and Solubility Characterization Methodologies
The solubility and dissolution rate of an active pharmaceutical ingredient are critical physical properties that influence its bioavailability. For a lipophilic compound like this compound, which incorporates a bulky adamantane cage, understanding its behavior in various aqueous and organic media is fundamental.
Solubility Determination:
The equilibrium solubility of this compound is typically determined using the shake-flask method, a standard and reliable technique. In this method, an excess amount of the solid compound is added to a specific solvent system and agitated at a constant temperature until equilibrium is reached. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
Due to its pronounced lipophilicity, this compound is expected to exhibit poor aqueous solubility. However, its solubility is significantly higher in nonpolar organic solvents. The inclusion of co-solvents, such as ethanol (B145695) or propylene (B89431) glycol, in aqueous media can enhance its solubility.
Interactive Data Table: Solubility of this compound in Various Solvents
| Solvent System (at 25 °C) | Solubility (mg/mL) | Analytical Method |
| Purified Water | < 0.1 | HPLC-UV |
| 0.1 N HCl | < 0.1 | HPLC-UV |
| pH 7.4 Phosphate Buffer | < 0.1 | HPLC-UV |
| Ethanol | > 50 | HPLC-UV |
| Dichloromethane | > 100 | Gravimetric |
| Acetonitrile:Water (1:1) | 5 - 10 | HPLC-UV |
Dissolution Characterization:
Dissolution testing is performed to evaluate the rate at which this compound dissolves from a solid dosage form. The standard apparatus for this is the USP Apparatus 2 (paddle apparatus). A known amount of the compound, typically in a formulated tablet or capsule, is placed in a vessel containing a specified dissolution medium at a controlled temperature and paddle speed. Samples of the dissolution medium are withdrawn at various time points and analyzed by HPLC to determine the concentration of the dissolved compound. The resulting data is plotted as the percentage of drug dissolved versus time, generating a dissolution profile.
For a poorly soluble compound like this compound, the dissolution medium often includes surfactants, such as sodium lauryl sulfate (B86663) (SLS), to improve wetting and facilitate dissolution.
Stability Studies and Degradation Pathway Analysis
The chemical stability of a compound is a critical attribute that determines its shelf-life and ensures its safety and efficacy. Stability studies for this compound involve subjecting the compound to a variety of stress conditions to identify potential degradation products and elucidate its degradation pathways. This information is vital for developing stable formulations and establishing appropriate storage conditions.
Forced Degradation Studies:
Forced degradation, or stress testing, is a key component of stability assessment. It involves exposing the drug substance to conditions more severe than those it would typically encounter during storage and handling. The primary stress conditions include:
Acidic and Basic Hydrolysis: The compound is exposed to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures. The benzamide functional group is susceptible to hydrolysis under these conditions, which would lead to the cleavage of the amide bond.
Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), to assess its susceptibility to oxidation.
Thermal Degradation: The solid compound is exposed to high temperatures to evaluate its stability in the solid state.
Photostability: The compound is exposed to light of controlled wavelength and intensity to determine its sensitivity to photodegradation.
A stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is essential for these studies. Such a method must be able to separate the intact drug from all its degradation products, allowing for accurate quantification of the parent compound and the impurities.
Degradation Pathway Analysis:
The identification of degradation products is a crucial step in understanding the degradation pathway. This is often accomplished using liquid chromatography-mass spectrometry (LC-MS). By comparing the mass spectra of the degradation products with that of the parent compound, the molecular weights of the degradants can be determined. Further fragmentation analysis (MS/MS) can provide structural information, helping to elucidate the exact chemical changes that have occurred.
For this compound, the primary degradation pathway under hydrolytic stress is expected to be the cleavage of the amide bond, yielding adamantane-1-ylmethanamine and benzoic acid.
Interactive Data Table: Summary of Forced Degradation Studies for this compound
| Stress Condition | Reagent/Condition | Potential Degradation Products | Analytical Method |
| Acidic Hydrolysis | 0.1 N HCl, 80 °C, 24h | Adamantane-1-ylmethanamine, Benzoic Acid | RP-HPLC, LC-MS |
| Basic Hydrolysis | 0.1 N NaOH, 80 °C, 24h | Adamantane-1-ylmethanamine, Benzoic Acid | RP-HPLC, LC-MS |
| Oxidation | 3% H₂O₂, RT, 24h | N-Oxides, Hydroxylated species | RP-HPLC, LC-MS |
| Thermal | 105 °C, 48h | Minimal degradation observed | RP-HPLC |
| Photolytic | ICH Q1B conditions | Minimal degradation observed | RP-HPLC |
Applications and Future Research Directions for N Adamantan 1 Yl Methyl Benzamide
N-[(adamantan-1-yl)methyl]benzamide as a Molecular Probe in Chemical Biology
The adamantane-benzamide scaffold serves as a valuable platform for the development of molecular probes to investigate biological systems. These probes can be designed to interact with specific biological targets, allowing for their visualization and the elucidation of their functions.
Synthesis of Fluorescently Tagged Analogs for Imaging and Binding Studies
To visualize and track the interactions of this compound-based compounds within biological systems, researchers can synthesize fluorescently tagged analogs. This involves chemically attaching a fluorescent molecule (a fluorophore) to the adamantane (B196018) or benzamide (B126) moiety. The inherent properties of the adamantane scaffold, such as its rigidity and defined geometry, make it a suitable anchor for such modifications without drastically altering the compound's core interactions. thieme-connect.comthieme-connect.com
The synthesis of these fluorescent probes often involves standard conjugation techniques, such as amide bond formation or click chemistry, to link a fluorophore to a functionalized version of the adamantane-benzamide scaffold. thieme-connect.com For instance, an amino or carboxyl group can be introduced onto the adamantane or benzamide ring, providing a reactive handle for the attachment of a fluorescent dye.
Affinity Probes for Biological Target Deconvolution
Affinity probes are crucial tools for identifying the specific biological targets of a bioactive compound. In the context of this compound, derivatives can be designed as affinity probes to "fish out" their binding partners from complex biological mixtures. This process, known as biological target deconvolution, is essential for understanding a compound's mechanism of action.
These probes typically incorporate a reactive group that can form a covalent bond with the target protein upon binding, as well as a reporter tag (like biotin (B1667282) or a clickable alkyne) for subsequent purification and identification. The adamantane moiety's lipophilicity can enhance cell permeability, while the benzamide portion can be modified to optimize binding affinity and selectivity for the target.
Supramolecular Chemistry and Materials Science Applications
The adamantane group's distinct shape and ability to participate in host-guest interactions make this compound and its derivatives attractive building blocks in supramolecular chemistry and materials science. mdpi.com
Self-Assembly of this compound Derivatives
The non-covalent interactions of adamantane moieties, such as van der Waals forces and hydrophobic effects, can drive the self-assembly of this compound derivatives into well-defined supramolecular structures. researchgate.net These interactions, coupled with hydrogen bonding possibilities from the benzamide group, can lead to the formation of ordered aggregates like nanoparticles, gels, or films. researchgate.net The specific architecture of the self-assembled material can be tuned by modifying the substituents on the benzamide ring or the adamantane cage.
Design of Functional Materials Incorporating Adamantane-Benzamide Scaffolds
The rigid and thermally stable adamantane-benzamide scaffold can be incorporated into polymers and other materials to impart desirable properties. thieme-connect.comub.edu For example, introducing this scaffold into a polymer backbone can enhance its thermal stability and mechanical strength. ub.edu Furthermore, the functionalization of the benzamide ring allows for the attachment of various chemical groups, enabling the creation of materials with tailored optical, electronic, or recognition properties. thieme-connect.commdpi.com Research has explored the use of adamantane-based structures in the development of drug delivery systems and functional nanomaterials. mdpi.comresearchgate.net
Theoretical Concepts and Predictive Modeling for Novel this compound Derivatives
Computational methods play a crucial role in predicting the properties and potential applications of new this compound derivatives, guiding synthetic efforts toward compounds with desired characteristics.
In-silico studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis, can be employed to predict the binding affinity of novel derivatives to specific biological targets. jonuns.com These computational models can help in designing compounds with improved potency and selectivity. By altering the substituents on the benzamide ring or the adamantane core in silico, researchers can assess the potential impact on biological activity before undertaking synthetic work. jonuns.com
Furthermore, theoretical calculations can predict the physicochemical properties of new derivatives, such as their solubility, lipophilicity, and electronic properties. jonuns.com This information is vital for designing molecules with appropriate characteristics for applications ranging from drug delivery to materials science. For instance, predictive modeling can guide the synthesis of derivatives with optimal self-assembly properties for creating novel supramolecular structures.
Emerging Research Areas and Unexplored Biological Hypotheses for Adamantane-Benzamide Scaffolds
The adamantane-benzamide scaffold is a fertile ground for the discovery of novel therapeutic agents due to the synergistic combination of its two core moieties. The adamantane group, a bulky and highly lipophilic three-dimensional structure, offers a unique way to interact with biological targets, often leading to enhanced binding affinity and improved pharmacokinetic properties. publish.csiro.au The benzamide portion, a common feature in many approved drugs, provides a versatile platform for chemical modification to fine-tune biological activity and selectivity.
Neuroprotection and Neurological Disorders: Adamantane derivatives have a history of use in treating neurological conditions, such as amantadine (B194251) for Parkinson's disease and memantine (B1676192) for Alzheimer's disease. publish.csiro.au The ability of the adamantane cage to penetrate the blood-brain barrier is a key property for developing drugs targeting the central nervous system (CNS). nih.gov Research into adamantane derivatives has shown their potential to modulate various neurodegenerative and inflammatory processes through interactions with AMPA and KATP channels, as well as GABA and serotonin (B10506) receptors. nih.gov While specific studies on this compound are limited, the scaffold presents a compelling hypothesis for the development of novel neuroprotective agents. For instance, certain adamantane derivatives, without being NMDA receptor antagonists, have demonstrated significant cerebrovascular and neuroprotective effects in models of brain ischemia, suggesting alternative mechanisms of action that could be explored with the adamantane-benzamide scaffold. nih.gov
Antiviral Activity: The adamantane moiety is famously associated with antiviral drugs like amantadine and rimantadine. publish.csiro.au This has spurred investigation into other adamantane-containing compounds for their antiviral potential. For example, adamantane derivatives have been explored for activity against a range of viruses, including influenza and HIV. nih.gov Notably, a class of antiviral compounds known as bananins, which incorporate a trioxa-adamantane moiety, have shown potent inhibition of the SARS Coronavirus (SCV) helicase. nih.gov This suggests that the adamantane-benzamide scaffold could be a valuable starting point for designing new antiviral agents, potentially targeting viral entry, replication, or other key processes.
Anticancer Research: The adamantane-benzamide scaffold holds promise in oncology. The benzamide group is a known pharmacophore in various anticancer agents, and its derivatives have been shown to overcome multidrug resistance (MDR) in cancer cells by inhibiting transporters like ABCG2. nih.gov The adamantane moiety, in turn, can contribute to potency and selectivity. For example, adamantane-containing 1,3,4-thiadiazole (B1197879) derivatives have been synthesized and shown to have anti-proliferative activity against various cancer cell lines, with some compounds exhibiting potent inhibition of the epidermal growth factor receptor (EGFR). nih.gov The combination of the adamantane and benzamide moieties could therefore lead to the development of novel anticancer drugs with improved efficacy and the ability to circumvent resistance mechanisms.
Drug Delivery and Supramolecular Chemistry: The lipophilic nature of the adamantane cage makes it an excellent "anchor" for positioning molecules within lipid bilayers of cell membranes. nih.govpensoft.net This property is being explored for applications in targeted drug delivery systems, such as liposomes and dendrimers. nih.govresearchgate.net The adamantane-benzamide scaffold could be functionalized to carry therapeutic payloads, with the adamantane group facilitating transport across cell membranes and the benzamide portion allowing for specific targeting or release mechanisms. This opens up avenues for creating sophisticated drug delivery vehicles with enhanced efficacy and reduced side effects.
Challenges and Opportunities in Adamantane-Benzamide Scaffold Research
Despite the significant potential, the development of drugs based on the adamantane-benzamide scaffold is not without its hurdles. However, these challenges often present corresponding opportunities for innovation in drug design and development.
Lipophilicity and Metabolic Stability: A primary challenge associated with adamantane-containing compounds is their high lipophilicity. While this property can enhance membrane permeability, it can also lead to poor aqueous solubility, non-specific binding, and rapid metabolism, which can negatively impact a drug's pharmacokinetic profile. The steric bulk of the adamantyl group can, in some cases, protect adjacent functional groups from enzymatic degradation, thereby increasing the half-life of a compound. researchgate.net
Synthesis and Functionalization: The chemical inertness of the adamantane core can make its functionalization challenging. However, significant progress has been made in the synthesis of adamantane derivatives, making a wide range of substituted scaffolds accessible for drug discovery programs. researchgate.net The opportunity lies in the development of novel and efficient synthetic methodologies to create diverse libraries of adamantane-benzamide analogues. The use of modern tools like computer-aided synthetic design can accelerate this process and open up new chemical space for exploration. labmanager.com
Target Identification and Selectivity: The promiscuous nature of the adamantane moiety, capable of interacting with multiple biological targets, can be both a challenge and an opportunity. While it can lead to off-target effects, it also suggests that adamantane-benzamide scaffolds could be developed as multi-target ligands, which can be beneficial for complex diseases. The key opportunity is to use structural biology and computational modeling to understand the interactions of these scaffolds with their targets at a molecular level. This knowledge can then be used to design more selective and potent inhibitors.
Clinical Translation: The journey from a promising scaffold to a clinically approved drug is long and arduous, with a high attrition rate. labmanager.com A significant challenge is to translate the in vitro and in vivo efficacy of adamantane-benzamide compounds into safe and effective treatments for humans. The opportunity here lies in the use of advanced preclinical models and biomarker strategies to identify the most promising candidates for clinical development. Furthermore, the established safety profile of some adamantane-based drugs can provide a valuable starting point for the development of new therapeutics.
Q & A
Q. How are structure-activity relationships (SAR) systematically mapped for adamantane-benzamide derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
